molecular formula C11H15NOS B2498305 3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine CAS No. 2044773-72-8

3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine

Cat. No. B2498305
CAS RN: 2044773-72-8
M. Wt: 209.31
InChI Key: FVMNADLIXXWLNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to “3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine” often involves solvent-free interactions or cascade reactions that include the formation of key functional groups. For instance, the solvent-free reaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines highlights a method for introducing the methylsulfanyl group, a component similar to that in the target compound (Shtaitz et al., 2023). Additionally, the use of bis(chlorocarbonyl)disulfane with bis(trimethylsilyl)amines for synthesizing dithiazolidine-3,5-diones indicates the versatility of sulfur-nitrogen chemistry in compound synthesis (Barany et al., 2005).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure of compounds. The crystal structure of synthesized derivatives provides insight into the arrangement and interaction of molecules, as seen in the study by Shtaitz et al. (2023), where X-Ray crystallography data affirmed the stability of the methylsulfanyl group in synthesized compounds.

Chemical Reactions and Properties

Chemical reactions involving the methylsulfanyl group and related functionalities demonstrate the reactive nature and potential transformations of these compounds. The reaction of 5-methylene-1,3-dioxolan-2-ones with amines to form 2-oxazolidinones showcases the types of reactions that similar structures may undergo (Chernysheva et al., 1999).

Physical Properties Analysis

The physical properties of compounds, including melting points, solubility, and crystalline structure, provide a comprehensive understanding of how these compounds behave in different environments. The detailed crystallographic analysis contributes to this understanding by revealing the geometric configuration and intermolecular interactions within a compound.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for substitution or functionalization, are essential for predicting how these compounds might be utilized in further chemical synthesis or applications. Studies like the cascade radical reactions involving alpha-(arylsulfanyl)imidoyl radicals highlight the complex pathways and potential for creating novel compounds with unique properties (Benati et al., 2003).

Scientific Research Applications

Novel Compound Synthesis

3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine and similar compounds have shown relevance in novel chemical synthesis processes. One study detailed the synthesis of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives through a reaction involving a primary amine, carbon disulfide, and bromoacetophenone. This process represents a rapid route to synthesize molecules with biological properties (Safaei‐Ghomi et al., 2012).

Organic Aerosol Formation

Amines like 3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine are significant in the study of atmospheric chemistry, particularly in understanding aerosol formation. Research has shown that primary aliphatic amines undergo oxidation processes that result in substantial aerosol mass yields, a phenomenon important for understanding air quality and climate modeling (Malloy et al., 2008).

Fluorescence Enhancement in Chemical Compounds

The study of fluorescence in chemical compounds is pivotal for applications like sensor technology and material science. Research indicates that substituting N-phenyl groups in compounds similar to 3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine leads to enhanced fluorescence properties, demonstrating the 'amino conjugation effect' and its potential application in developing new fluorescence materials (Yang et al., 2002).

Asymmetric Synthesis of Amines

Amines are crucial in synthesizing a wide range of pharmaceuticals and complex molecules. N-tert-Butanesulfinyl imines, akin to 3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine, serve as intermediates in the asymmetric synthesis of amines, underscoring their significance in producing enantioenriched amines for medicinal chemistry (Ellman et al., 2002).

properties

IUPAC Name

3-(4-methylsulfanylphenyl)oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-14-10-4-2-9(3-5-10)11(12)6-7-13-8-11/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMNADLIXXWLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2(CCOC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine

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